molecular formula C8H4N2 B2529567 Terephthalonitrile-d4 CAS No. 69299-69-0

Terephthalonitrile-d4

Cat. No.: B2529567
CAS No.: 69299-69-0
M. Wt: 132.158
InChI Key: BHXFKXOIODIUJO-RHQRLBAQSA-N
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Description

Terephthalonitrile-d4, also known as benzene-1,4-dicarbonitrile-d4, is a deuterated derivative of terephthalonitrile. It is an organic compound with the molecular formula C8D4N2. The compound is characterized by the presence of two cyano groups (-CN) attached to a benzene ring at the para positions. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalonitrile-d4 can be synthesized through several methods. One common approach involves the deuteration of terephthalonitrile using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration of the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of p-xylene-d4. In this process, p-xylene-d4 is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to produce this compound. The reaction conditions include high temperatures (around 400-500°C) and pressures to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: Terephthalonitrile-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form terephthalic acid-d4 using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield p-xylylenediamine-d4 using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Terephthalic acid-d4.

    Reduction: p-Xylylenediamine-d4.

    Substitution: Substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Terephthalonitrile-d4 has several scientific research applications:

    Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in the synthesis of deuterated biomolecules for metabolic studies and tracer experiments.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the production of high-performance polymers and materials with enhanced thermal and chemical stability.

Comparison with Similar Compounds

    Terephthalonitrile: The non-deuterated form of terephthalonitrile-d4.

    Isophthalonitrile: An isomer with cyano groups at the meta positions.

    Phthalonitrile: An isomer with cyano groups at the ortho positions.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in spectroscopic studies and as a tracer in various scientific applications. The deuterium atoms provide distinct NMR signals, allowing for precise analysis and quantification.

Properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXFKXOIODIUJO-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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